![molecular formula C11H15NO4S B1335583 3-[(Sec-butylamino)sulfonyl]benzoic acid CAS No. 7326-76-3](/img/structure/B1335583.png)

3-[(Sec-butylamino)sulfonyl]benzoic acid

Descripción general

Descripción

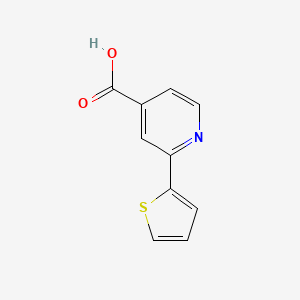

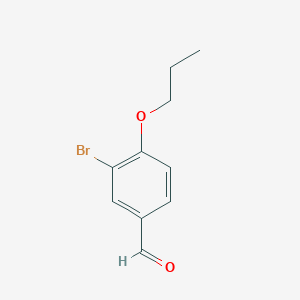

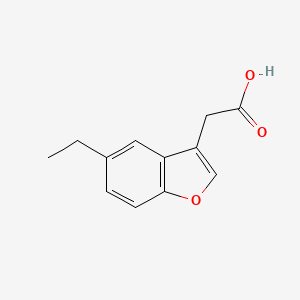

The compound 3-[(Sec-butylamino)sulfonyl]benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure includes a sulfonyl functional group attached to the benzene ring, which is further modified with a secondary butylamine. This type of compound is of interest in the field of medicinal chemistry due to its potential use in drug design and synthesis.

Synthesis Analysis

The synthesis of benzoic acid derivatives, such as 3-[(Sec-butylamino)sulfonyl]benzoic acid, can be achieved through various methods. One approach is the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates, as described in the first paper. This method employs an 8-aminoquinoline moiety as a bidentate directing group, allowing for the synthesis of various aryl sulfones with excellent regioselectivity and good yields .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 3-[(Sec-butylamino)sulfonyl]benzoic acid, they do provide insights into related structures. For instance, the third paper discusses the crystal structure of a hydrate adduct of 6-benzylaminopurine and 5-sulfosalicylic acid, which crystallizes in the monoclinic system. The study reveals the presence of hydrogen bonds that link monomers into a 3-D supramolecular network, with short ring-interactions and π-π stacking observed within the structure . These findings can be extrapolated to understand the potential molecular interactions and stability of 3-[(Sec-butylamino)sulfonyl]benzoic acid.

Chemical Reactions Analysis

The chemical reactivity of 3-[(Sec-butylamino)sulfonyl]benzoic acid would likely involve its sulfonyl and carboxylic acid functional groups. The sulfonyl group can participate in sulfonylation reactions, as indicated in the first paper, where sulfonylation is a key step in the synthesis of aryl sulfones . The carboxylic acid group could be involved in various reactions, including esterification, amidation, and decarboxylation, depending on the reaction conditions and reagents used.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

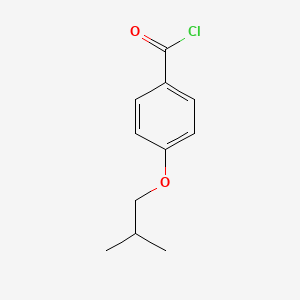

Metal Ion Extraction : A study by Morohashi et al. (2014) explored the synthesis and properties of sulfonyl-bridged oligo(benzoic acid)s, which showed high extractability towards lanthanoid ions. This highlights their potential in applications related to metal ion extraction and separation (Morohashi et al., 2014).

C-H Sulfonylation : Liu et al. (2015) demonstrated the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives, indicating the use of these compounds in the synthesis of aryl sulfones with high regioselectivity (Liu et al., 2015).

Friedel-Crafts Sulfonylation : Nara, Harjani, and Salunkhe (2001) reported the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation, involving benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This process resulted in almost quantitative yields, demonstrating a potential application in organic synthesis (Nara, Harjani & Salunkhe, 2001).

Benzoic Acid Functionalization : Li et al. (2016) explored the Pd(II)-catalyzed meta-C–H functionalization of benzoic acid derivatives. This method offers a useful tool for organic synthesis, enabling selective functionalization of benzoic acids (Li et al., 2016).

Stress Tolerance in Plants : Research by Senaratna et al. (2004) indicated that benzoic acid derivatives could induce multiple stress tolerance in plants, similar to salicylic and acetylsalicylic acids. This suggests a potential application in agricultural and botanical research (Senaratna et al., 2004).

Decarboxylative Sulfoximination : Xu, Su, and Ritter (2022) achieved the first decarboxylative sulfoximination of benzoic acids, indicating its application in the synthesis of sulfoximines, important scaffolds in drug discovery (Xu, Su & Ritter, 2022).

C-H Amidation : Lee and Chang (2015) developed an Ir-catalyzed mild C-H amidation of benzoic acids, demonstrating a method for generating N-sulfonyl anthranilic acids, crucial in biological molecule synthesis (Lee & Chang, 2015).

Ring-Opening Polymerization Catalysis : Sun et al. (2017) described the use of benzoic acid in combination with a dual H-bond donor for the ring-opening polymerization of lactones, offering a method for synthesizing biodegradable aliphatic polyesters (Sun et al., 2017).

Propiedades

IUPAC Name |

3-(butan-2-ylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-8(2)12-17(15,16)10-6-4-5-9(7-10)11(13)14/h4-8,12H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMUKJSWCWYSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406679 | |

| Record name | 3-[(sec-butylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Sec-butylamino)sulfonyl]benzoic acid | |

CAS RN |

7326-76-3 | |

| Record name | 3-[[(1-Methylpropyl)amino]sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7326-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(sec-butylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B1335515.png)